molecular formula C5H8Br2O2 B1332124 Methyl 2,3-dibromo-2-methylpropanoate CAS No. 3673-79-8

Methyl 2,3-dibromo-2-methylpropanoate

Cat. No.: B1332124
CAS No.: 3673-79-8
M. Wt: 259.92 g/mol
InChI Key: GVLXNUSEDDXIGJ-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromo-2-methylpropanoate is an organic compound with the molecular formula C5H8Br2O2. It is a reagent commonly used in organic synthesis, particularly for the methylation of uracil . This compound is characterized by its two bromine atoms attached to the second and third carbon atoms of the propanoate group, making it a versatile intermediate in various chemical reactions.

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-2-methylpropane”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for “Methyl 2,3-dibromo-2-methylpropanoate” could involve further exploration of its reactions with different bases and its potential applications in organic synthesis . It could also be interesting to study its derivatives and their potential applications .

Preparation Methods

Methyl 2,3-dibromo-2-methylpropanoate is synthesized through the addition of dicyandiamide to chloromethyl methyl ether. The resulting product undergoes an alkylation reaction with methyl methacrylate in the presence of catalytic amounts of proton and/or dicyandiamide . This method ensures the formation of the desired compound with high purity and yield.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromo-2-methylpropanoate involves its ability to act as a methylating agent. The compound’s bromine atoms are highly reactive, allowing them to participate in substitution and alkylation reactions. These reactions typically involve the formation of a carbocation intermediate, which then reacts with nucleophiles to form the final product . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Properties

IUPAC Name

methyl 2,3-dibromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-5(7,3-6)4(8)9-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLXNUSEDDXIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336523
Record name Methyl 2,3-dibromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3673-79-8
Record name Methyl 2,3-dibromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3673-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl alpha,beta-dibromoisobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003673798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-dibromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2,3-dibromo-2-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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